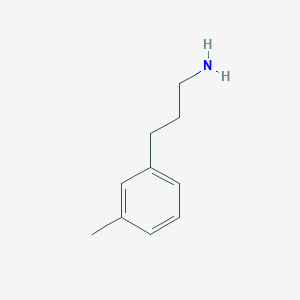
3-(3-Methylphenyl)propan-1-amine
説明
"3-(3-Methylphenyl)propan-1-amine" is a chemical compound of interest due to its structural features and potential chemical reactivity. The scientific exploration of this compound and its derivatives spans various aspects, including synthesis methods, molecular structure elucidation, chemical reactivity, and properties analysis. This compound is structurally related to compounds that have been studied for their pharmacological potential and chemical synthesis applications.
Synthesis Analysis
The synthesis of compounds structurally related to "3-(3-Methylphenyl)propan-1-amine" often involves multistep chemical processes. For instance, Liu et al. (2011) described the synthesis of a related compound through a Grignard reaction, followed by oxidation, piperidine substitution, oximation, and reduction, achieving a yield of 95.5% (Liu, Huang, & Zhang, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using various spectroscopic techniques. Jebas et al. (2013) reported on the crystal structures of butyrate and 1,3-dioxane derivatives, characterized by FTIR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).
Chemical Reactions and Properties
Chemical reactivity and properties of related compounds have been explored in various studies. Ragaini et al. (2001) discussed the reaction between unfunctionalized conjugated dienes and nitroarene under CO pressure, catalyzed by Ru3(CO)12/Ar-BIAN, highlighting the versatility in chemical reactions of related compounds (Ragaini, Cenini, Borsani, Dompe, Gallo, & Moret, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are essential for understanding the compound's behavior in different environments. However, specific data on "3-(3-Methylphenyl)propan-1-amine" were not identified, suggesting a gap in the literature for this particular compound.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are critical for the application and handling of chemical compounds. Studies like those by Cui et al. (2007), which explore novel syntheses and reactivities of structurally related compounds, provide insights into the potential chemical properties of "3-(3-Methylphenyl)propan-1-amine" (Cui, Wang, Lin, & Wang, 2007).
科学的研究の応用
1. X-ray Structures and Computational Studies
3-(3-Methylphenyl)propan-1-amine has been studied in the context of cathinones, which are characterized using techniques like FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray diffraction and computational methods like DFT are employed to optimize geometries and calculate electronic spectra, contributing to structural understanding (J. Nycz et al., 2011).
2. Synthesis and Corrosion Inhibition
Research on tertiary amines like 3-(3-Methylphenyl)propan-1-amine includes their synthesis and application in corrosion inhibition. Such compounds, synthesized through alkylation reactions, are examined for their ability to inhibit carbon steel corrosion, showing promise as anodic inhibitors (G. Gao et al., 2007).
3. Ligand Synthesis for Group 13 Metal Ions
This amine has been part of studies involving the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are characterized using IR, FAB-MS, NMR, and are crucial in understanding the binding properties with metal ions (Shuang Liu et al., 1993).
4. Aqueous Solutions Characterization
The amine is examined in studies focused on characterizing aqueous solutions of amines. Properties like density, speed of sound, dynamic viscosity, and surface tension are analyzed, providing valuable data for applications in acidic gases separation processes (A. Blanco et al., 2017).
5. Synthesis of Isoindolinone Alkaloids
Research includes the use of amines like 3-(3-Methylphenyl)propan-1-amine in the synthesis of isoindolinone alkaloids, employing techniques like the Ugi reaction. This provides insights into novel synthetic pathways for complex organic compounds (V. Varga et al., 2018).
6. Reductive Amination for Synthesis of N-Methyl- and N-Alkylamines
Studies demonstrate the synthesis of N-methyl- and N-alkylamines via reductive amination using cobalt oxide nanoparticles. This method offers an efficient approach for producing life-science molecules (T. Senthamarai et al., 2018).
7. Spectroscopic Profiling and Molecular Docking Analysis
The amine is studied through spectroscopic profiling, employing techniques like FT-IR, FT-Raman, and UV–Visible spectra. Molecular docking investigations are conducted to assess its interaction with different proteins, providing a deeper understanding of its biological properties (C. Abraham et al., 2018).
8. Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Research includes modifying hydrogels with amine compounds for enhanced thermal stability and potential medical applications. This demonstrates the amine's utility in developing new materials with specific properties (H. M. Aly et al., 2015).
9. Pharmacological Characterization in Opioid Receptors
The amine is involved in studies for characterizing its interaction with opioid receptors. This includes exploring its potential for treating conditions like depression and addiction disorders (S. Grimwood et al., 2011).
10. Cyclisation via Aryl Radical Cation Intermediates
Studies have investigated the cyclisation of this amine, providing insights into its chemical behavior and potential for creating new chemical compounds (A. Goosen et al., 1993).
11. Ring-Opening of Cyclopropanes with Amine Nucleophiles
Research includes exploring the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, demonstrating its utility in creating specific pharmaceutical compounds (O. Lifchits et al., 2008).
12. Fullerene-based Applications in Solar Cells
The amine is used in studies exploring the use of fullerene-based compounds as acceptors and cathode interfacial materials in polymer solar cells. This research expands the applications of amines in renewable energy technologies (Menglan Lv et al., 2014).
13. Reactive Extraction in Biotechnological Processes
The amine is the subject of studies focusing on its recovery from aqueous streams using reactive extraction, a crucial process in biotechnological transformations (M. Doeker et al., 2021).
14. Synthesis and Characterization of Analogous Compounds
Research includes the synthesis and characterization of analogous compounds, expanding the understanding of the amine's structural and functional properties (P. Kavanagh et al., 2013).
15. Resolution of Key Intermediates in Pharmaceutical Synthesis
The amine is used in the resolution of key intermediates for pharmaceutical compounds like duloxetine, showcasing its role in the synthesis of therapeutic agents (K. Sakai et al., 2003).
16. Synthesis and Reactivity of Mannich Bases
Research on Mannich bases derived from amines like 3-(3-Methylphenyl)propan-1-amine provides insights into their reactivity and potential applications in various chemical syntheses (G. Roman et al., 2000).
特性
IUPAC Name |
3-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZPBNSHVQMWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506195 | |
| Record name | 3-(3-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)propan-1-amine | |
CAS RN |
104774-85-8 | |
| Record name | 3-(3-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

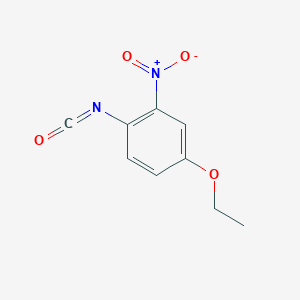

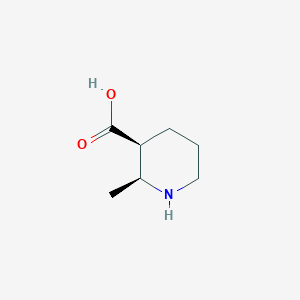
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
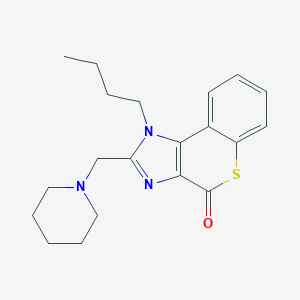

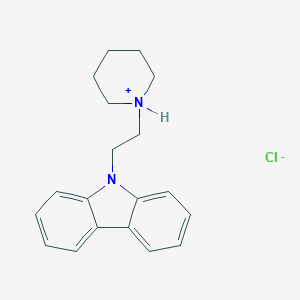

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
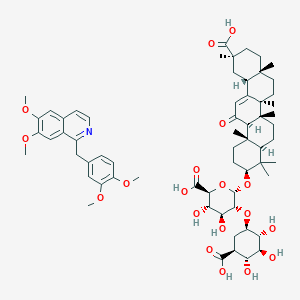
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)
